

N-Ethyl-N-nitroso-1-propanamine-d4: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *N-Ethyl-N-nitroso-1-propanamine-d4*

Cat. No.: *B12394485*

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For Researchers, Scientists, and Drug Development Professionals

N-Ethyl-N-nitroso-1-propanamine-d4 (NEPA-d4) is the deuterated form of N-Ethyl-N-nitroso-1-propanamine (NEPA), a member of the N-nitrosamine class of compounds. N-nitrosamines are recognized as a significant class of probable human carcinogens, often found as impurities in pharmaceutical products, food, and drinking water. The isotope-labeled NEPA-d4 serves as a critical internal standard for the accurate quantification of its non-deuterated counterpart in various matrices during safety and quality control assessments. This technical guide provides a comprehensive overview of the chemical properties, relevant experimental protocols, and the toxicological mechanisms of N-nitrosamines.

Core Chemical Properties

The fundamental chemical and physical properties of **N-Ethyl-N-nitroso-1-propanamine-d4** are summarized below. Data for the non-deuterated analog is provided for reference where specific data for the deuterated compound is not readily available.

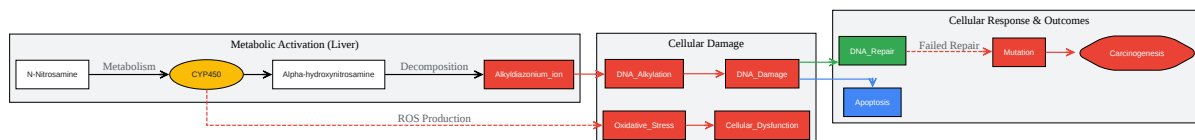
Property	Value	Source
Chemical Name	N-Ethyl-N-nitroso-1-propanamine-d4	-
Synonyms	N-Ethyl-N-nitrosopropylamine-d4, Propylethylnitrosamine-d4	[1][2]
Molecular Formula	C ₅ H ₈ D ₄ N ₂ O	[1][2]
Molecular Weight	120.19 g/mol	[1][2]
CAS Number	1217719-75-6	-
Appearance	Not specified, likely a yellow liquid	[3]
Solubility	Soluble in DMSO (10 mM)	[4]
Boiling Point (non-deuterated)	206 °C (for N-Nitrosodi-n-propylamine)	[5]
Density (non-deuterated)	0.9163 g/cm ³ at 20 °C (for N-Nitrosodi-n-propylamine)	[5]
Storage Conditions	2-8°C, protected from light	[2]

Toxicological Profile and Signaling Pathways

N-nitrosamines exert their toxic effects primarily after metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[6][7] This process leads to the formation of highly reactive electrophilic species that can alkylate DNA, leading to mutations and initiating carcinogenesis.[6][7] The general mechanism involves α -hydroxylation of the nitrosamine, followed by decomposition to an unstable alkyldiazonium ion, which is a potent alkylating agent.[7] This DNA damage can trigger various cellular stress responses, including cell cycle arrest, apoptosis, and DNA repair mechanisms.[8] Chronic exposure and accumulation of DNA damage can ultimately lead to tumor formation.

Furthermore, the metabolism of nitrosamines is associated with the production of reactive oxygen species (ROS), leading to oxidative stress.[8] This can damage cellular components such as lipids and proteins and modulate various signaling pathways, including those involved

in inflammation and cell proliferation.[8] Some studies have also suggested a link between nitrosamine exposure and the dysregulation of insulin/IGF and G-protein signaling pathways.[8]



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Caption: General metabolic activation and toxicity pathway of N-nitrosamines.

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis, purification, and analysis of **N-Ethyl-N-nitroso-1-propanamine-d4**, based on established procedures for nitrosamines and deuterated compounds.

Synthesis of N-Ethyl-N-nitroso-1-propanamine-d4

A common method for the synthesis of N-nitrosamines is the nitrosation of the corresponding secondary amine.[9] For the deuterated analog, a deuterated precursor is required.

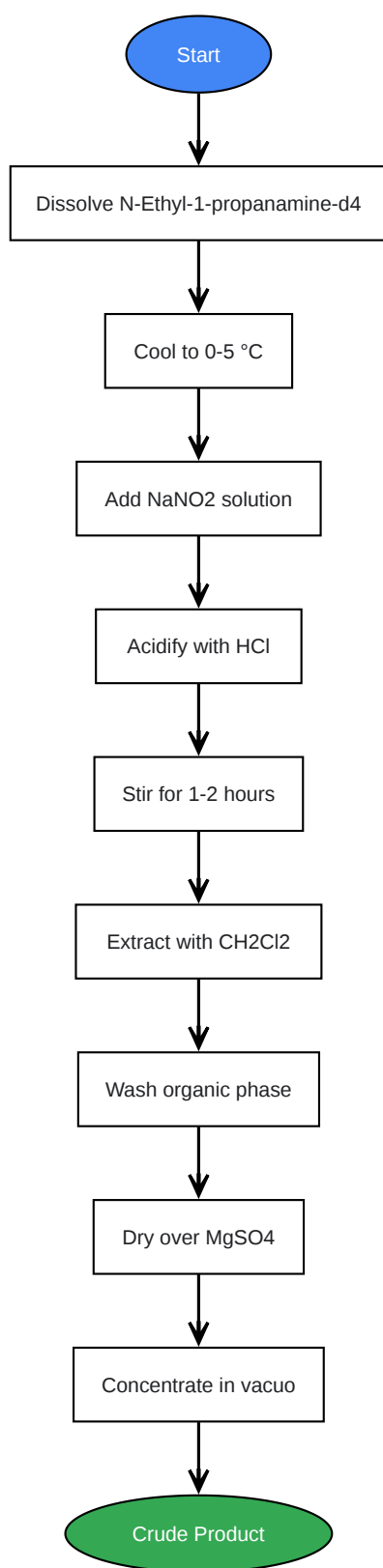
Materials:

- N-Ethyl-1-propanamine-d4 (or a suitable deuterated precursor)
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl) or another suitable acid

- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve N-Ethyl-1-propanamine-d4 in a suitable solvent such as water or an organic solvent.
- Cool the solution in an ice bath.
- Slowly add a solution of sodium nitrite in water.
- Acidify the mixture by the dropwise addition of hydrochloric acid while maintaining the low temperature. The reaction is typically carried out at a pH of 3-4.
- Stir the reaction mixture for a specified time (e.g., 1-2 hours) at low temperature.
- Extract the product into dichloromethane.
- Wash the organic layer with saturated sodium bicarbonate solution and then with water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **N-Ethyl-N-nitroso-1-propanamine-d4**.



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Caption: Workflow for the synthesis of **N-Ethyl-N-nitroso-1-propanamine-d4**.

Purification

Purification of the crude product is typically achieved using column chromatography.

Materials:

- Silica gel
- Hexane
- Ethyl acetate

Procedure:

- Prepare a silica gel column using a slurry of silica gel in hexane.
- Load the crude **N-Ethyl-N-nitroso-1-propanamine-d4** onto the column.
- Elute the column with a gradient of ethyl acetate in hexane.
- Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
- Combine the pure fractions and evaporate the solvent to yield purified **N-Ethyl-N-nitroso-1-propanamine-d4**.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a widely used and sensitive method for the analysis of volatile nitrosamines.^{[10][11]}

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for nitrosamine analysis (e.g., DB-5ms or equivalent)

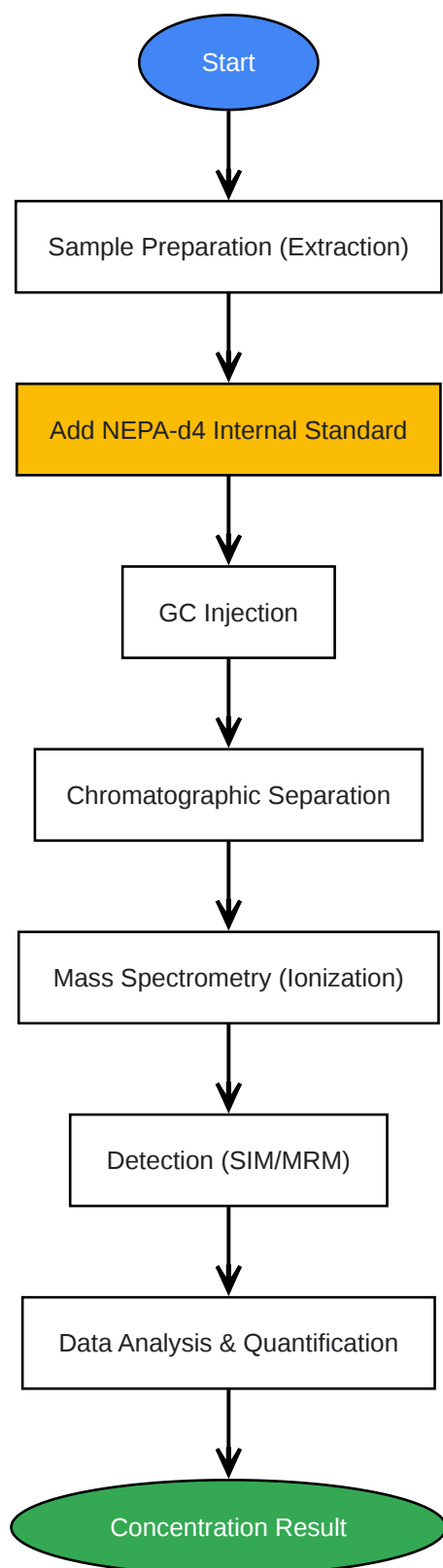
GC-MS Conditions (Example):

- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 250 °C at 20 °C/min, and hold for 3 minutes.
- Carrier Gas: Helium at a constant flow rate.
- Ionization Mode: Electron Ionization (EI)
- MS Transfer Line Temperature: 250 °C
- Ion Source Temperature: 230 °C
- Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[\[10\]](#)[\[12\]](#)

Sample Preparation:

- Prepare a stock solution of **N-Ethyl-N-nitroso-1-propanamine-d4** in a suitable solvent (e.g., methanol or dichloromethane).
- Prepare a series of calibration standards by diluting the stock solution.
- For sample analysis, the non-deuterated N-Ethyl-N-nitroso-1-propanamine is extracted from the matrix (e.g., drug product, water) using a suitable solvent or solid-phase extraction (SPE).
- The deuterated internal standard (**N-Ethyl-N-nitroso-1-propanamine-d4**) is added to the sample extract at a known concentration before injection into the GC-MS.

Quantification: The concentration of the non-deuterated analyte is determined by comparing the peak area ratio of the analyte to the deuterated internal standard against a calibration curve. The use of the deuterated internal standard corrects for variations in sample preparation and instrument response.[\[13\]](#)



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Caption: General workflow for the quantitative analysis of N-nitrosamines using GC-MS.

Conclusion

N-Ethyl-N-nitroso-1-propanamine-d4 is an indispensable tool for the accurate risk assessment of N-nitrosamine impurities in various consumer and pharmaceutical products. A thorough understanding of its chemical properties, appropriate handling, and analytical methodologies is crucial for researchers and professionals in the fields of drug development, food safety, and environmental science. The information provided in this guide serves as a foundational resource for these endeavors.

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